molecular formula C9H9BrO3 B1465483 Methyl 4-bromo-3-hydroxy-5-methylbenzoate CAS No. 94742-91-3

Methyl 4-bromo-3-hydroxy-5-methylbenzoate

Cat. No.: B1465483
CAS No.: 94742-91-3
M. Wt: 245.07 g/mol
InChI Key: HNRXGPLCJATDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-bromo-3-hydroxy-5-methylbenzoate” is an aromatic ester . It has a linear formula of BrC6H3(CH3)CO2CH3 . It is used in the preparation of various compounds such as 4-bromo-3-vinylbenzoic acid, 4-bromo-3-(methylphenyl)methanol, and methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate . It may also be used as a starting material in the total synthesis of (-)-martinellic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H9BrO2 . The InChI Key is GTZTYNPAPQKIIR-UHFFFAOYSA-N . The SMILES string representation is COC(=O)C1=CC=C(Br)C©=C1 .


Physical and Chemical Properties Analysis

“this compound” is a fused solid with a melting point range of 36.0-45.0°C . It appears white in color . The assay (GC) is ≥96.0% .

Safety and Hazards

“Methyl 4-bromo-3-hydroxy-5-methylbenzoate” is classified under GHS07 . The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and actions to take if exposure occurs . It is classified as a combustible liquid under storage class code 10 .

Properties

IUPAC Name

methyl 4-bromo-3-hydroxy-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRXGPLCJATDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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